(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

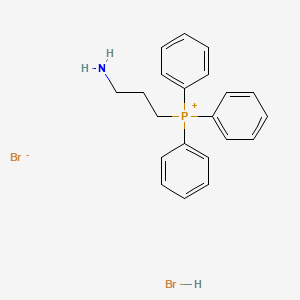

“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is a chemical compound with the molecular formula CHBrNP. It has an average mass of 400.292 Da and a monoisotopic mass of 399.075134 Da . It is also known by other names such as “(3-Aminopropyl)(triphenyl)phosphonium bromide” and "Phosphonium, (3-aminopropyl)triphenyl-, bromide (1:1)" .

Synthesis Analysis

The synthesis of “(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” involves the use of 3-Bromopropylamine hydrobromide as a reagent to introduce the propylamine group to the molecular skeleton . Other applications of this reagent include the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is represented by the formula CHBrNP . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .Chemical Reactions Analysis

“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is used as a reactant for the preparation of topoisomerase I-targeting antitumor agents, C15-C21 stereopentad of discodermolide via cleavage of aminoglycosides, double-bond isomerization, and selective hydroxyl group protection . It is also used in the Wittig reaction with benzaldehyde .Physical And Chemical Properties Analysis

“(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide” is a solid compound with a melting point of 171-172 °C (lit.) . Its linear formula is BrCH2CH2CH2NH2 · HBr, and it has a CAS Number of 5003-71-4 .Safety and Hazards

This compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and Specific Target Organ Toxicity - Single Exposure (category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

特性

CAS番号 |

4174-84-9 |

|---|---|

製品名 |

(3-Aminopropyl)triphenylphosphonium Bromide Hydrobromide |

分子式 |

C21H24Br2NP |

分子量 |

481.2 g/mol |

IUPAC名 |

3-aminopropyl(triphenyl)phosphanium;bromide;hydrobromide |

InChI |

InChI=1S/C21H23NP.2BrH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;;/h1-9,11-16H,10,17-18,22H2;2*1H/q+1;;/p-1 |

InChIキー |

LFYXVSMAWADPSX-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)[P+](CCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Br.[Br-] |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-pyridin-3-yl-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8476514.png)